![molecular formula C22H13ClN2O5S B265279 Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265279.png)
Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate, also known as M4C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. M4C is a heterocyclic compound that contains a thiazole ring, a chromeno[2,3-c]pyrrole ring, and a benzoate ester group.
Mechanism of Action
Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate also inhibits the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression. Additionally, Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. Additionally, Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its broad range of pharmacological activities. Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a versatile compound for drug discovery and development. However, one of the limitations of using Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.
Future Directions
There are several future directions for the research of Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One potential direction is to further investigate its anti-inflammatory and anti-cancer activities and explore its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and toxicity of Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in animal models and humans.
Synthesis Methods
The synthesis of Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)benzoate. This intermediate is then reacted with 2-aminothiazole to form ethyl 2-(2-aminothiazol-4-yl)-3-oxobutanoate. The next step involves the reaction of this intermediate with 2,3-dihydro-1H-inden-1-one to form ethyl 4-(2-aminothiazol-4-yl)-3,4-dihydro-2H-chromene-2-carboxylate. Finally, the ester group is hydrolyzed to form Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate.
Scientific Research Applications
Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
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Molecular Formula |
C22H13ClN2O5S |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H13ClN2O5S/c1-29-21(28)12-4-2-11(3-5-12)17-16-18(26)14-10-13(23)6-7-15(14)30-19(16)20(27)25(17)22-24-8-9-31-22/h2-10,17H,1H3 |
InChI Key |
DOSMOIIBBHTCPF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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